![molecular formula C16H19N5O3S B5513824 4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)
4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide, often involves the creation of novel bioactive heterocyclic compounds. These synthesis processes are aimed at exploring the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds. For instance, compounds have been synthesized with the intention of inhibiting carbonic anhydrase isozymes, which are relevant for various diseases such as glaucoma, epilepsy, obesity, and cancer (Lolak et al., 2019).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide compounds has been a subject of extensive study, including crystal structure determination and Density Functional Theory (DFT) analysis. These studies provide insight into the optimized molecular structures, electrostatic potentials, and molecular orbitals of the compounds. For instance, the crystal structure of certain benzenesulfonamide derivatives has been analyzed, showing intermolecular interactions and contacts that contribute to their stability and potential bioactivity (Xiao et al., 2022).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include reactions with various nucleophiles, aiming to introduce bioactive moieties into the benzenesulfonamide scaffold. These reactions are crucial for producing compounds with targeted biological activities, such as inhibition of human carbonic anhydrase isoforms involved in several pathological conditions (Garaj et al., 2005).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structures, are essential for their application in biological systems. Understanding these properties helps in designing compounds with better bioavailability and stability. Investigations into the crystal structures of these compounds provide valuable information about their molecular conformations and potential intermolecular interactions in solid-state forms.
Chemical Properties Analysis
Benzenesulfonamide derivatives exhibit a range of chemical properties, including antimicrobial, anticonvulsant, and enzyme inhibitory activities. These properties are closely related to their molecular structure and the presence of specific functional groups. For instance, the introduction of ureido, triazine, or pyrrolidinone moieties into the benzenesulfonamide framework has been shown to significantly impact their activity as enzyme inhibitors, offering potential therapeutic applications (Supuran, 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(6-methylpyridazin-3-yl)piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(6-4-13)25(17,23)24/h2-7H,8-11H2,1H3,(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTVJAFXPIZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6-Methylpyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


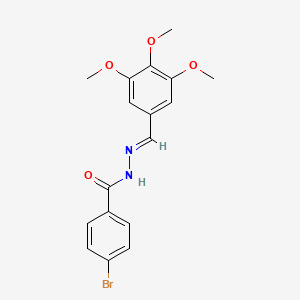
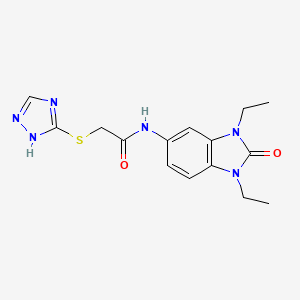
![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)
![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)
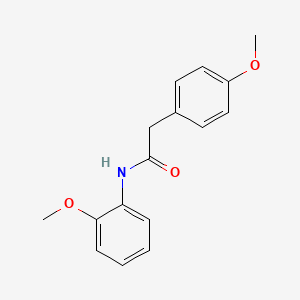
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
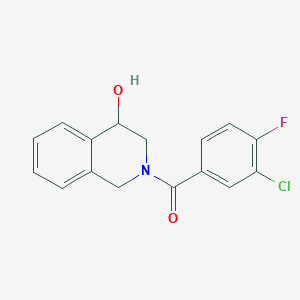
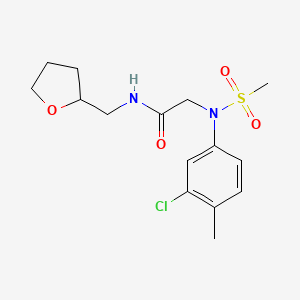
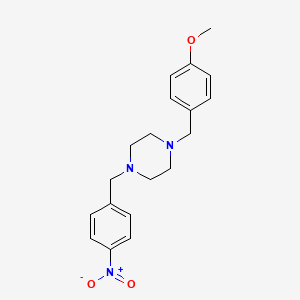
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)